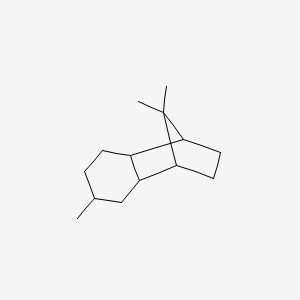
Decahydro-6,9,9-trimethyl-1,4-methanonaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,11,11-trimethyltricyclo[6.2.1.02,7]undecane is a complex organic compound with a unique tricyclic structure. It is characterized by its three interconnected rings and the presence of three methyl groups at specific positions. The molecular formula for this compound is C14H24, and it has a molecular weight of 192.34 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,11,11-trimethyltricyclo[6.2.1.02,7]undecane typically involves multiple steps, starting from simpler organic molecules. One common approach is the Diels-Alder reaction, which forms the tricyclic core structure. This is followed by selective methylation to introduce the three methyl groups at the desired positions. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the correct formation of the tricyclic structure .
Industrial Production Methods
In an industrial setting, the production of 4,11,11-trimethyltricyclo[6.2.1.02,7]undecane may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for precise control of reaction conditions is common, ensuring consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4,11,11-trimethyltricyclo[6.2.1.02,7]undecane can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form more saturated derivatives.
Substitution: Various substituents can be introduced into the molecule by replacing hydrogen atoms at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Halogenation reactions using reagents like bromine (Br2) or chlorine (Cl2) can introduce halogen atoms into the molecule.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction can produce more saturated hydrocarbons. Substitution reactions can result in halogenated derivatives .
Scientific Research Applications
4,11,11-trimethyltricyclo[6.2.1.02,7]undecane has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and stability of tricyclic structures.
Biology: The compound’s unique structure makes it a subject of interest in the study of molecular interactions and binding affinities.
Medicine: Research into potential pharmaceutical applications, such as drug delivery systems and therapeutic agents, is ongoing.
Mechanism of Action
The mechanism by which 4,11,11-trimethyltricyclo[6.2.1.02,7]undecane exerts its effects depends on its specific application. In chemical reactions, its tricyclic structure provides stability and reactivity, allowing it to participate in various transformations. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
4,11,11-trimethyltricyclo[5.3.1.0~1,5~]undecane: Another tricyclic compound with a similar structure but different ring sizes and connectivity.
4,11,11-trimethyltricyclo[6.2.1.0^{2,7}]undecane: A closely related compound with slight variations in the ring structure and methyl group positions.
Uniqueness
4,11,11-trimethyltricyclo[6.2.1.02,7]undecane is unique due to its specific tricyclic arrangement and the positions of its methyl groups. These structural features confer distinct chemical and physical properties, making it valuable for various research and industrial applications .
Properties
CAS No. |
67893-06-5 |
|---|---|
Molecular Formula |
C14H24 |
Molecular Weight |
192.34 g/mol |
IUPAC Name |
4,11,11-trimethyltricyclo[6.2.1.02,7]undecane |
InChI |
InChI=1S/C14H24/c1-9-4-5-10-11(8-9)13-7-6-12(10)14(13,2)3/h9-13H,4-8H2,1-3H3 |
InChI Key |
CRDREESKXHONIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2C3CCC(C2C1)C3(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















